7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chlorine atom at the 7th position and a 4-methylphenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the 4-Methylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)pyridine: Lacks the chlorine atom and imidazo[1,2-a]pyridine core, making it less versatile in terms of chemical reactivity.
4-Chloro-2-(4-methylphenyl)pyrimidine: Contains a pyrimidine ring instead of an imidazo[1,2-a]pyridine core, leading to different biological and chemical properties.
Uniqueness
7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both the chlorine atom and the 4-methylphenyl group. This combination of features enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-4-11(5-3-10)13-9-17-7-6-12(15)8-14(17)16-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWVGSOHBYQKEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440402 |
Source
|
Record name | 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168837-37-4 |
Source
|
Record name | 7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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